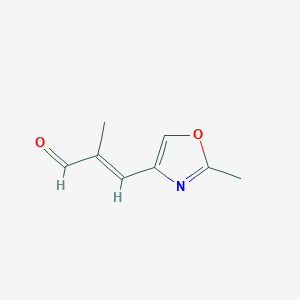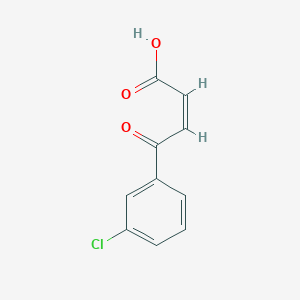
Me3Sn-NNC13-8241
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me3Sn-NNC13-8241, also known by its chemical name, is a compound with the molecular formula C20H23N5O2Sn and a molecular weight of 484.14. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Chemical Reactions Analysis
Me3Sn-NNC13-8241 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Me3Sn-NNC13-8241 has a wide range of scientific research applications. It is used in the study of biochemical changes in the human brain related to degenerative processes, behavioral changes, drug abuse, and addiction . This compound is also utilized in neuroscience research, particularly in the study of various receptors and transporters such as adenosine receptor A2a, amyloid plaque deposit, cannabinoid receptor 1, dopamine receptor D1, dopamine receptor D2/D3, dopamine transporter, and many others .
Comparison with Similar Compounds
Me3Sn-NNC13-8241 can be compared with other similar compounds, such as those containing trimethylstannyl groups. These compounds often exhibit similar chemical properties and reactivity. For example, compounds like Me3SnSnMe3 are used in similar synthetic applications and undergo comparable chemical reactions . this compound is unique in its specific applications in neuroscience research and its interaction with a wide range of molecular targets .
Conclusion
This compound is a valuable compound in scientific research, particularly in the field of neuroscience. Its unique chemical properties and interactions with various molecular targets make it an important tool for studying biochemical changes in the brain. While detailed information on its preparation and exact mechanism of action is limited, its applications in research are extensive and significant.
Properties
CAS No. |
178403-07-1 |
|---|---|
Molecular Formula |
C20H23N5O2Sn |
Molecular Weight |
484.14 |
Purity |
>98% |
Synonyms |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-5,6-dihydro-5-methyl-6-oxo-7-trimethylstannyl-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


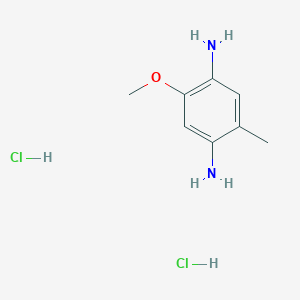
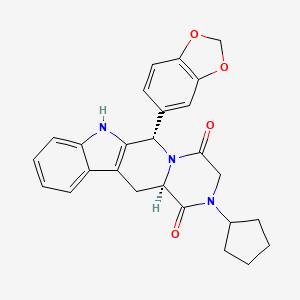
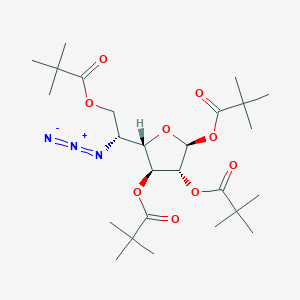
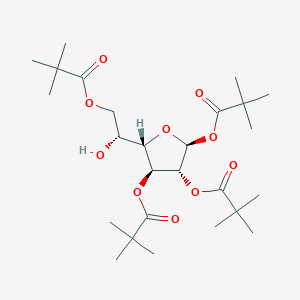
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
